MFCD02662130
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluorobenzaldehyde under specific conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane . The mixture is stirred at room temperature, and the product is isolated through filtration and purification techniques such as recrystallization .
Chemical Reactions Analysis
2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or .
Reduction: Reduction can be achieved using reducing agents such as or .
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like or .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids , while reduction could produce alcohols or amines .
Scientific Research Applications
2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile: has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is utilized in biochemical assays to study enzyme interactions and inhibition.
Medicine: It serves as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-((4-chlorophenyl)sulfonyl)-3-(4-fluorophenyl)prop-2-enenitrile: can be compared with similar compounds such as:
- 2-((4-chlorophenyl)sulfonyl)-3-phenylprop-2-enenitrile
- 2-((4-fluorophenyl)sulfonyl)-3-(4-chlorophenyl)prop-2-enenitrile
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFNO2S/c16-12-3-7-14(8-4-12)21(19,20)15(10-18)9-11-1-5-13(17)6-2-11/h1-9H/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTBBTSVERILRW-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.